molecular formula C18H16Cl2N2O4 B2633479 Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate CAS No. 318284-54-7

Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate

Cat. No.: B2633479
CAS No.: 318284-54-7
M. Wt: 395.24
InChI Key: OKBMAPLFYAWRQG-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate is a synthetic organic compound that belongs to the class of benzoylamino derivatives These compounds are often studied for their potential applications in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route may involve the following steps:

    Formation of Benzoylamino Intermediate: The initial step involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino intermediate.

    Introduction of Dichlorobenzyl Group: The next step involves the reaction of the benzoylamino intermediate with 3,4-dichlorobenzyl chloride under basic conditions to introduce the dichlorobenzyl group.

    Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoylamino or dichlorobenzyl groups, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may target the imino group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzoylamino ketones, while reduction may produce benzoylamino amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound may find applications in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate: Similar structure but with a single chlorine atom.

    Methyl 2-(benzoylamino)-3-{[(3,4-dimethylbenzyl)oxy]imino}propanoate: Similar structure but with methyl groups instead of chlorine atoms.

Uniqueness

Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate is unique due to the presence of two chlorine atoms on the benzyl group, which may impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

methyl (3E)-2-benzamido-3-[(3,4-dichlorophenyl)methoxyimino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O4/c1-25-18(24)16(22-17(23)13-5-3-2-4-6-13)10-21-26-11-12-7-8-14(19)15(20)9-12/h2-10,16H,11H2,1H3,(H,22,23)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBMAPLFYAWRQG-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=NOCC1=CC(=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(/C=N/OCC1=CC(=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.